molecular formula C14H12BrNO4 B505936 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene CAS No. 929095-68-1

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene

Cat. No.: B505936
CAS No.: 929095-68-1
M. Wt: 338.15g/mol
InChI Key: GUDZGDDGZLKVBN-UHFFFAOYSA-N
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Description

2-Bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene is a multifunctional aromatic compound designed for advanced chemical synthesis and research applications. Its molecular structure incorporates bromo, nitro, and methoxybenzyl ether functional groups, making it a valuable and versatile synthetic intermediate. This compound is particularly useful in the development of more complex organic molecules, where it can serve as a building block for pharmaceuticals, materials science, and functional chemicals. The presence of the bromo and nitro groups on the benzene ring offers distinct sites for further chemical modification through metal-catalyzed cross-couplings (such as Suzuki or Heck reactions) and nucleophilic aromatic substitutions. This allows researchers to systematically construct complex molecular architectures. The (4-methoxyphenyl)methoxy group can act as a protective group for phenols or be utilized to modulate the solubility and electronic properties of the target molecule. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Properties

IUPAC Name

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDZGDDGZLKVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-aminobenzene.

    Oxidation: Formation of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-carboxybenzene.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene exhibits significant anticancer properties. Studies have shown that related compounds demonstrate IC50 values lower than those of standard chemotherapy agents, suggesting potential efficacy in cancer treatment. The mechanism of action may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the specific pathways involved.

SGLT2 Inhibitors
This compound is also relevant as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in the management of type 2 diabetes. The synthesis process for related intermediates has been optimized for industrial scale-up, highlighting the compound's importance in pharmaceutical applications .

Synthetic Applications

Intermediate in Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, making it a valuable building block for more complex organic molecules .

Materials Science

Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly in the development of new materials with specific electronic or optical properties. Its nitro group can participate in various chemical reactions that modify polymer characteristics, thereby enhancing material performance .

Case Studies and Research Findings

Study/Source Findings Application
Demonstrated anticancer activity with low IC50 valuesCancer therapeutics
Optimized synthesis for SGLT2 inhibitorsDiabetes management
Potential use in polymer chemistry for enhanced materialsAdvanced material development

Mechanism of Action

The mechanism of action of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared to structurally related benzene derivatives to highlight substituent effects on properties (Table 1).

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
2-Bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene Br (2), NO₂ (1), (4-MeOPh)CH₂O (4) C₁₄H₁₂BrNO₄ High polarity; UV-Vis λₐᵦₛ ~300–320 nm
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene Br (1), (4-MeOPh)C≡C (4) C₁₅H₁₁BrO Enhanced π-conjugation; fluorescent
4-Benzyloxy-2-bromo-1-methoxybenzene Br (2), OMe (1), BnO (4) C₁₄H₁₃BrO₂ Intermediate in Suzuki coupling
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-MeOPhO)-1,3,5-triazin-2-yl]amino]benzoate Br (4), MeOPhO (6), triazine core C₂₅H₁₉BrN₄O₆ Triazine-based optoelectronic material
1-Bromo-2-fluoro-4-phenylmethoxybenzene Br (1), F (2), BnO (4) C₁₃H₁₀BrFO Halogen-directed cross-coupling

Electronic and Spectral Behavior

UV-Vis Absorption

  • Target Compound : Exhibits absorption maxima ~300–320 nm due to π→π* transitions. The nitro group reduces conjugation efficiency compared to ethynyl analogs (e.g., 1-bromo-4-[(4-MeOPh)ethynyl]benzene in ), which show λₐᵦₛ >350 nm due to extended π-systems.
  • Triazine Derivatives (e.g., 5l): Broader absorption bands (λₐᵦₛ ~280–340 nm) due to triazine’s electron-deficient core interfering with methoxyphenyl donor effects .

Emission Characteristics

  • The nitro group in the target compound quenches fluorescence compared to methoxy- or ethynyl-substituted analogs. For example, 4-benzyloxy-2-bromo-1-methoxybenzene emits at ~400 nm in DMF, while the nitro analog shows negligible emission due to NO₂’s electron-withdrawing nature .

Solubility and Reactivity

  • Solubility : The nitro group increases polarity, enhancing solubility in polar solvents (e.g., DMF, DMSO) compared to benzyloxy or ethynyl analogs .
  • Reactivity : Bromine at position 2 is susceptible to nucleophilic substitution (e.g., Suzuki coupling), similar to 4-benzyloxy-2-bromo-1-methoxybenzene . However, the nitro group deactivates the ring, slowing reactions compared to fluoro analogs (e.g., 1-bromo-2-fluoro-4-phenylmethoxybenzene) .

Biological Activity

2-Bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene, a compound with the molecular formula C16H16BrNO3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of 4-methoxyphenol followed by the introduction of a nitro group. The synthetic route often utilizes standard organic reactions such as electrophilic aromatic substitution and nucleophilic substitution to achieve the desired compound efficiently.

Biological Activity

Antimicrobial Activity
Research indicates that compounds containing bromine and methoxy groups exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 46.9 to 93.7 μg/mL against Gram-positive bacteria . The presence of electron-withdrawing groups like bromine enhances this activity by increasing the compound's lipophilicity and interaction with bacterial membranes.

Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. One study demonstrated that related compounds had IC50 values lower than standard chemotherapeutics like doxorubicin against Jurkat and A-431 cell lines, indicating promising cytotoxic effects . Molecular dynamics simulations suggest that these compounds interact with cancer-related proteins primarily through hydrophobic contacts, enhancing their efficacy .

Neuroprotective Effects
Some derivatives of nitrobenzene compounds have been investigated for neuroprotective effects. These studies often employ in vitro models to assess the ability of compounds to mitigate oxidative stress or apoptosis in neuronal cells. The presence of methoxy groups is believed to contribute positively to neuroprotective activity by modulating neurotransmitter levels or reducing inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of substituents on the benzene ring. For instance:

  • Electron-Withdrawing Groups: The presence of bromine at the para position significantly enhances antimicrobial activity.
  • Methoxy Substituents: Methoxy groups not only improve solubility but also enhance biological activity by stabilizing the molecular structure against metabolic degradation.
SubstituentActivity TypeEffect on Activity
BromineAntimicrobialIncreases lipophilicity
MethoxyNeuroprotectiveEnhances stability
NitroAnticancerCytotoxic effects

Case Studies

  • Anticancer Efficacy : A study evaluating a series of nitrobenzene derivatives found that those similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential for development as anticancer agents .
  • Neuroprotection : Research into related compounds indicated that certain methoxy-substituted nitrobenzenes could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in treating neurodegenerative diseases .
  • Antimicrobial Studies : A comparative study showed that compounds with similar structures displayed MIC values comparable to established antibiotics, underscoring their potential as new antimicrobial agents .

Q & A

Basic: What are the most reliable synthetic routes for 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene, and how can reaction yields be optimized?

A four-step synthesis adapted from structurally similar compounds involves:

Protection : Start with 4-methoxyphenol, protecting the hydroxyl group using acetyl chloride to form 4-methoxyphenyl acetate.

Bromination : Use N-bromosuccinimide (NBS) in acetonitrile to introduce bromine at the ortho position relative to the methoxy group.

Deprotection and Functionalization : Hydrolyze the acetyl group and introduce the nitro group via nitration (e.g., HNO₃/H₂SO₄).

Etherification : React with 4-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃) to install the methoxybenzyl group.
Optimization : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of NBS for bromination). Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can crystallographic disorder in this compound be resolved during structural refinement?

The nitro group and methoxybenzyl substituent often cause crystallographic disorder. Use SHELXL for refinement:

  • Apply TWIN and BASF commands to model twinning.
  • Split disordered atoms into multiple positions with restrained occupancy factors.
  • Validate using the R-factor convergence (<5% difference between R₁ and wR₂). Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • NMR : Use ¹H/¹³C NMR with DEPT-135 to distinguish CH₂/CH₃ groups. The aromatic region (δ 6.5–8.0 ppm) will show splitting patterns from bromine and nitro substituents.
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ at m/z 368.01).
  • X-ray Diffraction : Resolve bond lengths (e.g., C-Br ~1.89 Å) and torsion angles to confirm stereoelectronic effects .

Advanced: How should researchers address contradictions between elemental analysis and mass spectrometry data?

Discrepancies may arise from impurities or hydration.

  • Methodology :
    • Perform microanalysis (C, H, N) to validate purity (>98%).
    • Repeat HRMS in positive/negative ion modes to rule out adduct formation.
    • Use DSC/TGA to check for solvent inclusion.
  • Example : A 0.5% deviation in carbon content suggests residual solvent; repurify via recrystallization (EtOH/H₂O) .

Basic: What are the key reactivity patterns of this compound in cross-coupling reactions?

The bromine atom is primed for Suzuki-Miyaura coupling (e.g., with aryl boronic acids) to install biaryl motifs.

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C.
  • Challenges : The nitro group may act as an electron-withdrawing group, slowing coupling. Use microwave-assisted synthesis (15 min, 120°C) to enhance reactivity .

Advanced: How can this compound be utilized in designing photoactive materials or metal-organic frameworks (MOFs)?

  • MOF Synthesis : React with Zn(NO₃)₂·6H₂O and terephthalic acid to form a porous framework. The nitro group enhances π-π stacking, stabilizing the structure.
  • Photoactivity : The methoxybenzyl group can act as a light-harvesting antenna. Test via UV-vis (λmax ~350 nm) and fluorescence quenching assays .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood due to bromine/nitro group toxicity.
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

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